
1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one is an organic compound that features both chlorinated and dioxane functional groups. This compound may be of interest in various fields such as organic synthesis, pharmaceuticals, and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the dioxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve large-scale chlorination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques might be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions could be used to remove chlorine atoms or to modify the dioxane ring.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one could have several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the development of new molecules.
Biology: Potential use in biochemical studies to investigate the effects of chlorinated compounds on biological systems.
Medicine: Exploration of its pharmacological properties for the development of new drugs.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or inducing specific biochemical responses. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other chlorinated organic molecules or those containing dioxane rings, such as:
- 1,1-Dichloro-2,2-dimethylpropane
- 1,3-Dioxane-2-one derivatives
Uniqueness
The uniqueness of 1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one lies in its specific combination of functional groups, which could impart distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
89635-75-6 |
|---|---|
Molecular Formula |
C9H14Cl2O3 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
1,1-dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one |
InChI |
InChI=1S/C9H14Cl2O3/c1-9(2,6(12)7(10)11)8-13-4-3-5-14-8/h7-8H,3-5H2,1-2H3 |
InChI Key |
OELYOKOJUGGXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1OCCCO1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


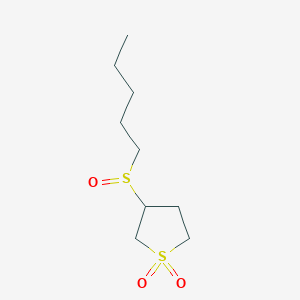
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
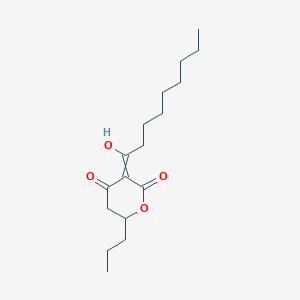
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
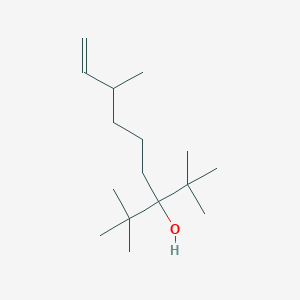
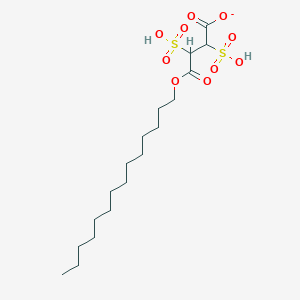
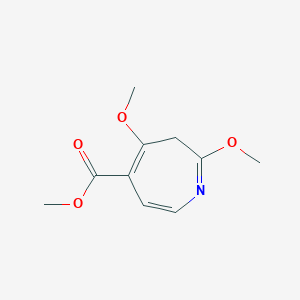
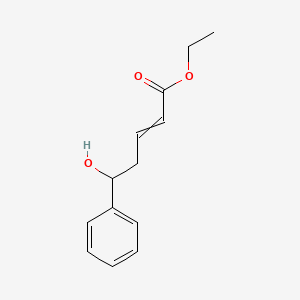
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
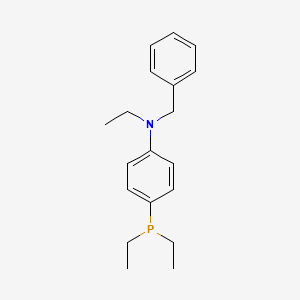
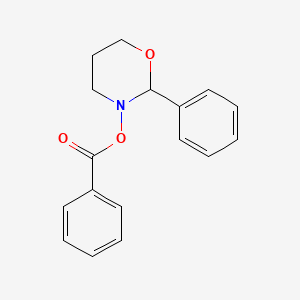
![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
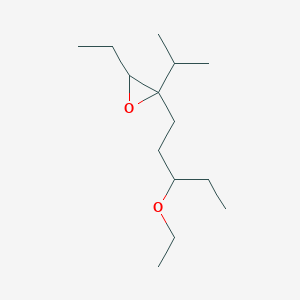
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
